molecular formula C8H12N2O B13008946 (4-Methyl-6-(methylamino)pyridin-3-yl)methanol

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol

Cat. No.: B13008946
M. Wt: 152.19 g/mol
InChI Key: UMAXOHWKJUGTBG-UHFFFAOYSA-N
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Description

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group, a methylamino group, and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-(methylamino)pyridin-3-yl)methanol typically involves the reaction of 4-methyl-6-nitropyridin-3-ol with methylamine under reducing conditions. The nitro group is reduced to an amino group, and the hydroxyl group is protected during the reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol is used in several scientific research fields:

Mechanism of Action

The mechanism of action of (4-Methyl-6-(methylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid
  • 4-Methyl-6-(methylamino)pyridin-3-ylmethane
  • 4-Methyl-6-(methylamino)pyridine-3-ylmethyl chloride

Uniqueness

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol, a pyridine derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 449811-30-7

While the precise mechanism of action for this compound remains under investigation, it is believed to interact with specific molecular targets, potentially involving enzyme inhibition and receptor binding. This interaction may lead to various biological responses, including antimicrobial and anticancer effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating several pyridine derivatives found that those with methylamino substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µM) against Bacteria
This compound5.64 (S. aureus)
11.29 (S. typhi)
2.33 (E. coli)
13.40 (P. aeruginosa)

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective against various bacterial strains, suggesting its potential as an antibacterial agent in therapeutic applications .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have investigated the anticancer potential of this compound. The compound demonstrated cytotoxic effects on cancer cell lines, including HeLa cells.

Case Study: Cytotoxicity Evaluation
In a cytotoxicity assay using the MTT method, it was observed that:

  • At concentrations above 256 µg/mL, there was a significant reduction in cell viability.
  • The compound exhibited a dose-dependent increase in cytotoxicity, indicating its potential for further development as an anticancer drug.

Table 2: Cytotoxicity Results for HeLa Cells

Concentration (µg/mL)Cell Viability (%)
6495
12888
25675
51245

These findings suggest that this compound may have promising applications in cancer therapy due to its ability to inhibit cell proliferation .

Structure-Activity Relationship (SAR)

The structure of pyridine derivatives significantly influences their biological activity. Substituents on the pyridine ring can enhance or diminish the compound's efficacy. For instance, the presence of electron-donating groups has been correlated with increased antibacterial activity, while specific modifications can enhance anticancer properties .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[4-methyl-6-(methylamino)pyridin-3-yl]methanol

InChI

InChI=1S/C8H12N2O/c1-6-3-8(9-2)10-4-7(6)5-11/h3-4,11H,5H2,1-2H3,(H,9,10)

InChI Key

UMAXOHWKJUGTBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CO)NC

Origin of Product

United States

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